molecular formula C21H15ClN2S B2546347 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine CAS No. 56472-10-7

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine

Cat. No.: B2546347
CAS No.: 56472-10-7
M. Wt: 362.88
InChI Key: CYOQTUQVIWACQG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that features a thiadiazine ring with phenyl and chlorophenyl substituents

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine” would depend on its exact chemical structure and the biological system in which it is used.

    Mode of Action

    Once “this compound” binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes .

    Biochemical Pathways

    The affected pathways would depend on the specific targets of “this compound”. It could potentially affect a variety of biochemical pathways, leading to diverse downstream effects .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Similar compounds have been found to be metabolically stable in vitro .

    Result of Action

    The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biological system in which it is used .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "this compound" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazines, depending on the specific reaction and conditions used .

Scientific Research Applications

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(4-chlorophenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2S/c22-18-13-11-15(12-14-18)19-23-20(16-7-3-1-4-8-16)25-21(24-19)17-9-5-2-6-10-17/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOQTUQVIWACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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